molecular formula C19H18N2O5S B2681438 (E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 379731-02-9

(E)-methyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2681438
CAS No.: 379731-02-9
M. Wt: 386.42
InChI Key: YJLPHLJOZJNFMJ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. Unfortunately, specific information on the chemical reactions of this compound was not found in the search results .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility, reactivity, and more. These properties can be determined experimentally or predicted using computational methods. Unfortunately, specific information on the physical and chemical properties of this compound was not found in the search results .

Scientific Research Applications

Corrosion Inhibition

A study explored the synthesis and characterization of new acrylamide derivatives, including those similar in structure to the specified compound, for use as corrosion inhibitors in nitric acid solutions of copper. These compounds demonstrated significant effectiveness as corrosion inhibitors, showcasing potential in materials science for protecting metals against corrosion in acidic environments (Ahmed Abu-Rayyan et al., 2022).

Synthesis of Pyrimidine Derivatives

Another research avenue involves the synthesis of pyrimidine derivatives through the reaction of similar ketene dithioacetals with amides. This process highlights the compound's utility in creating polyfunctionalized pyrimidines, which have numerous applications in pharmaceuticals and agrochemicals (S. Kohra et al., 1988).

Antioxidant and Anti-inflammatory Activities

The synthesis and evaluation of novel compounds, specifically ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were studied for their in vitro antioxidant and in vivo anti-inflammatory activities. These compounds, closely related to the specified molecule, showed promising antioxidant and anti-inflammatory properties, suggesting potential therapeutic applications (K. Madhavi & G. Sreeramya, 2017).

Photochemical and Thermal Addition Reactions

Research on the photochemical and thermal addition reactions of similar acrylate compounds has provided insights into their reactivity and potential applications in organic synthesis. These studies offer valuable information on the stereochemical outcomes of reactions under different conditions, which could be useful in the design and synthesis of novel organic compounds (M. Somei et al., 1977).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used. Unfortunately, specific information on the safety and hazards of this compound was not found in the search results .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. Unfortunately, specific information on the future directions for this compound was not found in the search results .

Properties

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S/c1-10-11(2)27-18(16(10)19(24)26-4)21-17(23)13(9-20)7-12-5-6-14(22)15(8-12)25-3/h5-8,22H,1-4H3,(H,21,23)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLPHLJOZJNFMJ-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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